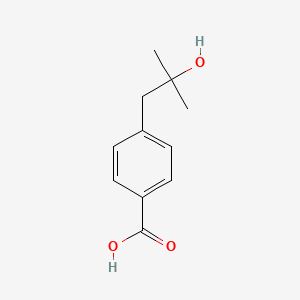

![molecular formula C13H13NO2 B6616582 methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate CAS No. 22106-48-5](/img/structure/B6616582.png)

methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

The synthesis of pyrrole-containing compounds has been a subject of interest in medicinal chemistry . Various tactical approaches have been used to synthesize pyrrole and pyrrole-containing analogs . For instance, the Petasis reaction, which occurs between aldehyde, amine, and boronic acid, has been used to synthesize alkylaminophenol compounds .Chemical Reactions Analysis

The chemical reactions involving pyrrole-containing compounds are diverse and depend on the specific compound and reaction conditions . Pyrrole-containing analogs are considered as a potential source of biologically active compounds .Scientific Research Applications

Drug Development

Compounds containing a pyrrole moiety, like “methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate”, have been studied for their potential in drug development . Pyrrole and its derivatives have shown a broad range of chemical and biological properties, making them valuable in the development of new drugs .

Anticancer Agents

Pyrrole-based compounds have been investigated for their potential as anticancer agents . They have been found to exhibit cytotoxic activities through various mechanisms, such as acting as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, and cyclin-dependent kinase inhibitors .

Antibacterial Activity

Some derivatives of pyrrole have demonstrated antibacterial activity . For instance, novel 3-(1H-pyrrol-1-yl)-2-oxazolidinone analogues have shown in vitro antibacterial activity .

Antidiabetic Agents

Pyrrole derivatives have also been studied for their potential as antidiabetic agents . This is an area of ongoing research, and the exact mechanisms and efficacy of these compounds in treating diabetes are still being explored.

Anti-inflammatory Agents

Compounds containing a pyrrole moiety have shown potential as anti-inflammatory agents . This could make them useful in the treatment of conditions characterized by inflammation.

Antifungal Agents

Pyrrole-based compounds have also been investigated for their antifungal properties . This could potentially lead to the development of new treatments for fungal infections.

Future Directions

Pyrrole-containing compounds have shown potential in various therapeutic applications . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

properties

IUPAC Name |

methyl 2-(4-pyrrol-1-ylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-13(15)10-11-4-6-12(7-5-11)14-8-2-3-9-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRRXCOKSULRJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl [4-(1H-pyrrol-1-yl)phenyl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6,6-trioxo-1H,2H,5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B6616507.png)

![ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate](/img/structure/B6616517.png)

![5-amino-2-[1-(2,5-dimethylfuran-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616541.png)

![2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid](/img/structure/B6616552.png)